2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide is an organic compound with a complex structure that includes both fluorinated and sulfanyl groups
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorothiophenol with 2,3,4,5,6-pentafluoroaniline in the presence of acetic anhydride. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Substitution: The fluorinated phenyl rings can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves its interaction with specific molecular targets. The fluorinated phenyl rings and sulfanyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide stands out due to its unique combination of fluorinated and sulfanyl groups. Similar compounds include:
2-[(4-chlorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which alters its chemical properties and reactivity.
2-[(4-bromophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide: The presence of a bromine atom introduces different steric and electronic effects compared to the fluorine atom.
These comparisons highlight the unique aspects of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NOS/c15-6-1-3-7(4-2-6)23-5-8(22)21-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZHGBXYJFALDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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